(5-Fluoropyridin-2-yl)methanamine dihydrochloride - 859164-78-6

(5-Fluoropyridin-2-yl)methanamine dihydrochloride

Catalog Number: EVT-3167125
CAS Number: 859164-78-6
Molecular Formula: C6H8ClFN2
Molecular Weight: 162.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • mGlu5 Negative Allosteric Modulators: Compounds like HTL14242 and VU0424238 utilize this moiety in their structure and demonstrate high affinity for the mGlu5 receptor, suggesting potential applications in treating psychiatric and neurodegenerative disorders. [, ]
  • TYK2 Inhibitors: Compound 4, a nicotinamide incorporating (5-fluoropyridin-2-yl)methanamine, exhibits potent inhibition of TYK2, a protein involved in inflammatory signaling pathways. []
  • Orexin Receptor Antagonists: Compounds like E2006 and MK-6096 demonstrate potent antagonism of orexin receptors, suggesting potential applications in treating sleep disorders like insomnia. [, ]
  • P2X7 Receptor Antagonists: Compounds like JNJ 54166060 utilize this moiety and show potent antagonism of the P2X7 receptor, suggesting potential applications in treating inflammatory and neurological disorders. []
Synthesis Analysis
  • Fragment-based drug discovery: This approach utilizes fragment screening to identify small molecules with moderate affinity for a target protein, followed by structure-based design and optimization to enhance potency and selectivity. []
  • Structure-activity relationship (SAR) studies: These studies involve systematic modifications of the core structure to investigate the impact of different substituents on biological activity, ultimately guiding the optimization process. [, ]
  • Multicomponent reactions: These reactions allow for the efficient assembly of complex molecules from readily available starting materials in a single step. For example, the Ugi-Zhu reaction has been employed to synthesize derivatives containing the (5-fluoropyridin-2-yl)methanamine moiety. []
Molecular Structure Analysis
  • Condensation reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines. [, ]
  • Acylation reactions: The methanamine group can be acylated with carboxylic acids or their derivatives to form amides. [, , ]
Mechanism of Action
  • Allosteric modulation: Molecules bind to a site distinct from the active site of the target protein, inducing conformational changes that affect its activity. For example, mGlu5 negative allosteric modulators bind to an allosteric site on the receptor, decreasing its activity. [, ]
  • Competitive inhibition: Molecules compete with the natural substrate or ligand for binding to the active site of the target protein, thereby inhibiting its activity. []
Physical and Chemical Properties Analysis
  • Lipophilicity (logD): A measure of a compound's solubility in lipids relative to water, influencing its ability to cross cell membranes and reach its target site. Optimal logD values are crucial for achieving desirable pharmacokinetic properties, particularly for CNS penetration. []
  • Metabolic stability: The susceptibility of a compound to enzymatic degradation in the body, affecting its half-life and bioavailability. []
  • hERG channel binding affinity: Binding to the hERG channel can disrupt cardiac rhythm and is a significant safety concern for drug candidates. []
Applications
  • Psychiatric Disorders: mGlu5 negative allosteric modulators show promise in treating anxiety, depression, and schizophrenia. [, ]
  • Neurodegenerative Diseases: mGlu5 negative allosteric modulators are also being explored as potential treatments for Alzheimer's and Parkinson's diseases. []
  • Inflammatory Diseases: TYK2 inhibitors demonstrate potential for treating autoimmune disorders such as rheumatoid arthritis and psoriasis. []
  • Sleep Disorders: Orexin receptor antagonists offer a novel approach to treating insomnia and other sleep-wake disorders. [, ]
  • Cancer: Compounds targeting the Wnt/β-catenin signaling pathway, like WAY-262611, show promise as potential treatments for bone disorders and various cancers. []

(Z)-1-(((5-Fluoropyridin-2-yl)amino)methylene)naphthalen-2(1H)-one

  • Compound Description: This compound is a nearly planar molecule that exists predominantly in the keto-amine form. It exhibits a strong intramolecular N—H⋯O hydrogen bond and a weaker C—H⋯N intramolecular interaction in its crystal structure. Importantly, it forms supramolecular dimers via C—F⋯H—C13 weak interactions [].
  • Relevance: This compound shares a core structure with (5-fluoropyridin-2-yl)methanamine dihydrochloride, featuring the 5-fluoropyridin-2-yl moiety. The primary difference lies in the substitution at the methanamine group, where a complex naphthalenone-based substituent replaces the dihydrochloride in the target compound. This structural similarity, particularly the shared 5-fluoropyridin-2-yl group, suggests potential similarities in their chemical properties and potential interactions with biological targets. []
  • Compound Description: This compound, designated as HTL14242, acts as a negative allosteric modulator (NAM) for the metabotropic glutamate receptor subtype 5 (mGlu5). Discovered through fragment-based drug discovery, it exhibits moderate affinity and high ligand efficiency (LE) [].
  • Relevance: HTL14242 contains the 5-fluoropyridin-2-yl moiety, directly linked to a pyrimidine ring. While (5-fluoropyridin-2-yl)methanamine dihydrochloride has a methanamine group at the 2-position of the pyridine, HTL14242 features a more extended structure with a pyrimidine and benzonitrile substituent. This shared core structure, especially the 5-fluoropyridin-2-yl unit, hints at potential similarities in their binding affinities and pharmacological profiles, particularly concerning interactions with similar target classes, such as GPCRs [].

4-[(2-Carbamoylphenyl)amino]-6-[(5-fluoropyridin-2-yl)amino]-N-methylpyridine-3-carboxamide

  • Compound Description: This nicotinamide derivative was identified in a high-throughput screen targeting the TYK2 pseudokinase domain [].

(1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006)

  • Compound Description: E2006 is an orally active and potent orexin receptor antagonist. This molecule exhibits improved chemical and pharmacological properties compared to its precursor compound [].
  • Relevance: This compound incorporates the 5-fluoropyridin-2-yl group as a substituent on the nitrogen atom of a cyclopropanecarboxamide moiety. While (5-fluoropyridin-2-yl)methanamine dihydrochloride possesses a methanamine group at the corresponding position, E2006 features a bulkier and more complex cyclopropanecarboxamide derivative. This structural resemblance, particularly the presence of the 5-fluoropyridin-2-yl moiety, suggests potential similarities in their binding affinities and pharmacological activities, especially regarding G protein-coupled receptors like orexin receptors [].

N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238)

  • Compound Description: VU0424238 is a highly selective negative allosteric modulator (NAM) for the metabotropic glutamate receptor subtype 5 (mGlu5) chosen for clinical trials [].

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: This compound, JNJ 54166060, is a potent P2X7 receptor antagonist. It exhibits good oral bioavailability and low to moderate clearance in preclinical models [].
  • Relevance: JNJ 54166060 shares the 5-fluoropyridin-2-yl fragment with (5-fluoropyridin-2-yl)methanamine dihydrochloride. It incorporates this moiety within a more complex imidazo[4,5-c]pyridine scaffold. This structural similarity, despite the variations in the overall structure, suggests a potential for comparable binding interactions, particularly with ion channel targets like P2X7 receptors [].

[(2R,5R)‐5‐{[(5‐Fluoropyridin‐2‐yl)oxy]methyl}‐2‐methylpiperidin‐1‐yl][5‐methyl‐2‐(pyrimidin‐2‐yl)phenyl]methanone (MK‐6096)

  • Compound Description: MK‐6096 acts as a dual orexin 1 and orexin 2 receptor (OX1R/OX2R) antagonist (DORA). This compound demonstrates significant in vivo activity in preclinical sleep models and has progressed to phase II clinical trials for treating insomnia [].
  • Relevance: MK‐6096, though structurally distinct from (5-fluoropyridin-2-yl)methanamine dihydrochloride, also features the 5-fluoropyridin-2-yl group. Unlike the target compound, the 5-fluoropyridin-2-yl moiety in MK‐6096 is connected through an oxygen linker to a methylpiperidine ring, which is further substituted with a complex phenylmethanone derivative. This shared core structure, despite the differences in their overall architecture, suggests possible similarities in their binding profiles and pharmacological effects, particularly concerning interactions with G protein-coupled receptors like orexin receptors [].

Properties

CAS Number

859164-78-6

Product Name

(5-Fluoropyridin-2-yl)methanamine dihydrochloride

IUPAC Name

(5-fluoropyridin-2-yl)methanamine;dihydrochloride

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59

InChI

InChI=1S/C6H7FN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H

InChI Key

CVIJVVIWIONOKA-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1F)CN.Cl.Cl

Canonical SMILES

C1=CC(=NC=C1F)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.